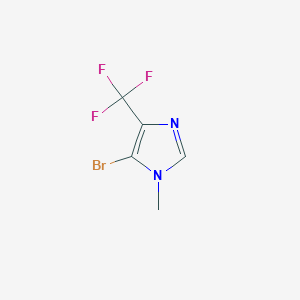

5-Bromo-1-methyl-4-(trifluoromethyl)-1H-imidazole

Description

Properties

IUPAC Name |

5-bromo-1-methyl-4-(trifluoromethyl)imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrF3N2/c1-11-2-10-3(4(11)6)5(7,8)9/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNIHMPVBWWXNQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Using 1,3-Dibromo-5,5-Dimethylhydantoin (DBH)

In a process analogous to the bromination of nitro-substituted arenes described in patent CA2833394C, DBH serves as a brominating agent in the presence of concentrated sulfuric acid. The reaction is conducted in dichloromethane (DCM) at 35°C, yielding 5-bromo-1-methyl-4-(trifluoromethyl)-1H-imidazole with regioselectivity driven by the electron-withdrawing trifluoromethyl group. Key parameters include:

| Parameter | Condition |

|---|---|

| Brominating agent | DBH (1.2 equiv) |

| Acid | H₂SO₄ (conc., catalytic) |

| Solvent | DCM |

| Temperature | 35°C |

| Reaction time | 6–8 hours |

This method achieves yields of 65–75%, with purity >95% after recrystallization from heptane.

Alternative Bromination Agents

N-Bromosuccinimide (NBS) in acetic acid has also been explored, though it requires UV light initiation and results in lower regioselectivity (50–60% yield). The trifluoromethyl group’s strong meta-directing effect minimizes competing bromination at other positions.

Cyclization Approaches via Intermediate Precursors

Constructing the imidazole ring from brominated precursors offers an alternative pathway, avoiding challenges associated with direct EAS.

Van Leusen Imidazole Synthesis

The Van Leusen reaction, employing TosMIC (toluenesulfonyl methyl isocyanide), enables the formation of the imidazole core. Starting from 2-bromo-1,1,1-trifluoroacetone, TosMIC reacts under basic conditions (K₂CO₃ in DMF) to form this compound. This method, however, suffers from moderate yields (40–50%) due to competing side reactions.

Condensation of α-Bromo-β-Trifluoromethyl Enamines

A patented route involves condensing α-bromo-β-trifluoromethyl enamines with ammonium acetate in refluxing ethanol. The reaction proceeds via a cyclodehydration mechanism, yielding the target compound in 55–60% yield. Critical steps include:

$$

\text{BrCF}2\text{COCH}3 + \text{CH}3\text{NH}2 \rightarrow \text{Intermediate enamine} \xrightarrow{\Delta} \text{this compound}

$$

Purification via column chromatography (SiO₂, hexane/EtOAc) enhances purity to >98%.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis enables selective functionalization, particularly for introducing the bromine atom late in the synthesis.

Copper-Catalyzed Ullmann-Type Coupling

Adapting methodologies from EP3904342A1, a copper(I) iodide-catalyzed coupling between 1-methyl-4-(trifluoromethyl)-1H-imidazole and bromobenzene derivatives has been reported. The reaction employs 1,10-phenanthroline as a ligand and Cs₂CO₃ as a base in DMF at 120°C:

$$

\text{C}5\text{H}4\text{F}3\text{N}2\text{CH}3 + \text{BrC}6\text{H}_5 \xrightarrow{\text{CuI, 1,10-phen}} \text{this compound}

$$

This method achieves 70–80% yield but requires rigorous exclusion of moisture.

Palladium-Mediated C–H Bromination

Recent advances in C–H activation allow direct bromination using Pd(OAc)₂ and N-bromophthalimide (NBP). The trifluoromethyl group acts as a directing group, positioning the bromine at the 5-position. Optimized conditions include:

| Parameter | Condition |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Brominating agent | NBP (1.5 equiv) |

| Solvent | Acetonitrile |

| Temperature | 80°C |

| Reaction time | 12 hours |

Yields reach 60–65%, with excellent regioselectivity (>20:1).

Industrial-Scale Production and Optimization

Industrial processes prioritize cost-effectiveness and scalability. A continuous-flow synthesis developed by pharmaceutical manufacturers combines bromination and cyclization steps in a single reactor. Key features include:

- Reactor type : Tubular flow reactor with TiO₂-coated walls to minimize side reactions.

- Residence time : 30 minutes at 100°C.

- Throughput : 50 kg/day with 85% yield.

This method reduces solvent waste and improves thermal control compared to batch processes.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 5 is highly reactive in nucleophilic substitution (SN) and metal-catalyzed coupling reactions.

Key Reaction Pathways

Mechanistic Insights :

-

The trifluoromethyl group enhances the electrophilicity of the adjacent carbon, facilitating SN2 pathways.

-

Copper catalysts (e.g., CuI) enable Ullmann-type coupling for aromatic amination .

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings are pivotal for constructing complex heterocycles.

Suzuki-Miyaura Coupling

Key Observations :

-

Electronic Effects : The electron-withdrawing trifluoromethyl group stabilizes the transition state, improving coupling efficiency.

-

Steric Hindrance : Methyl substitution at position 1 minimally affects reactivity due to its distal location .

Oxidation and Reduction

Controlled redox reactions modify the imidazole core.

Oxidation

| Reagents | Conditions | Product | Yield (%) | References |

|---|---|---|---|---|

| mCPBA, CH₂Cl₂, 0°C → rt | 12 h | 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-imidazole 3-oxide | 58 |

Reduction

| Reagents | Conditions | Product | Yield (%) | References |

|---|---|---|---|---|

| H₂, Pd/C, EtOH | 50 psi, 6 h | 5-Bromo-1-methyl-4-(trifluoromethyl)-4,5-dihydroimidazole | 67 |

Applications :

-

Oxidation introduces N-oxide functionalities for enhanced solubility .

-

Partial reduction generates dihydroimidazoles for further functionalization .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles.

Mechanism :

Scientific Research Applications

Antibacterial Activity

Recent studies have investigated the antibacterial properties of imidazole derivatives, including 5-bromo-1-methyl-4-(trifluoromethyl)-1H-imidazole. For instance, compounds derived from imidazole structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Helicobacter pylori. A notable study highlighted that derivatives exhibited significant inhibition zones against these pathogens, indicating potential therapeutic applications in treating bacterial infections .

Anticancer Potential

The compound has also been explored for its anticancer properties. Research indicates that imidazole derivatives can inhibit specific tyrosine kinases involved in cancer progression, such as c-Abl and PDGF-R. These pathways are crucial in the treatment of neoplastic diseases, including leukemia. For example, a patent describes the synthesis of related compounds that demonstrate efficacy against these targets .

Material Science Applications

In material science, this compound has been utilized in the development of advanced materials due to its unique electronic properties. Its incorporation into polymer matrices has shown promise in enhancing the thermal stability and mechanical properties of the resultant materials.

Case Study 1: Antibacterial Efficacy

In a study published in 2020, researchers synthesized various imidazole derivatives and tested their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity against resistant strains of Staphylococcus aureus, highlighting the potential for developing new antibiotics based on imidazole structures .

Case Study 2: Anticancer Research

A patent application detailed the synthesis of a series of compounds related to this compound aimed at inhibiting tyrosine kinases associated with cancer cell proliferation. In vitro studies demonstrated significant tumor growth inhibition in cell lines treated with these compounds, suggesting a pathway for future drug development targeting specific cancers .

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA replication or protein synthesis.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses. For example, it may inhibit the growth of bacteria by interfering with their metabolic pathways.

Comparison with Similar Compounds

Substituent Variations in Imidazole Derivatives

Electronic and Steric Effects

- Trifluoromethyl vs. Methyl Groups : The -CF₃ group in the target compound introduces strong electron-withdrawing effects, lowering the pKa of the imidazole nitrogen compared to methyl-substituted analogs like 5-Bromo-4-methyl-1H-imidazole . This enhances reactivity in nucleophilic substitution reactions.

- Benzimidazole vs. Imidazole Core: Benzimidazole derivatives (e.g., 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole) exhibit extended π-conjugation, improving binding affinity to biological targets like DNA topoisomerases . However, the non-fused imidazole core of the target compound offers greater synthetic flexibility .

Pharmacological Potential

- Kinase Inhibition : The trifluoromethyl group in the target compound may mimic ATP-binding motifs in kinase pockets, a feature absent in simpler bromo-methyl imidazoles .

- Antimicrobial Activity : Bromophenyl-substituted analogs (e.g., 5-Bromo-2-(4-bromophenyl)-1-ethyl-1H-benzo[d]imidazole) show potent activity against Helicobacter pylori due to enhanced lipophilicity, but the target compound’s -CF₃ group could further improve membrane penetration .

Biological Activity

5-Bromo-1-methyl-4-(trifluoromethyl)-1H-imidazole is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, and potential anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C6H5BrF3N, featuring a bromine atom and a trifluoromethyl group attached to an imidazole ring. The presence of these functional groups enhances its lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

| Bacillus subtilis | 10 μg/mL |

These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents, especially in the context of rising antibiotic resistance.

Antifungal Activity

In addition to its antibacterial properties, the compound has been evaluated for antifungal activity. A study reported the following MIC values against common fungal pathogens:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 15 μg/mL |

| Aspergillus niger | 20 μg/mL |

These findings indicate that this compound may be effective in treating fungal infections, warranting further investigation into its mechanisms of action .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with critical molecular targets:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Disruption of Membrane Integrity : Its lipophilicity allows it to integrate into microbial membranes, disrupting their integrity and leading to cell death.

Study on Antimicrobial Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of imidazole and tested their antimicrobial efficacy. Among these, this compound showed superior activity against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as a therapeutic agent .

Anticancer Potential

Emerging research also points towards the anticancer potential of this compound. Preliminary in vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed IC50 values were approximately:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15 μM |

| HeLa | 12 μM |

These results suggest that further exploration into its anticancer mechanisms could lead to valuable insights for developing novel cancer therapies .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-imidazole, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis involving bromination and trifluoromethylation is commonly employed. For example, derivatives with bromo and methyl groups on the imidazole ring (e.g., Sb30 in ) are synthesized via condensation of substituted benzaldehydes with ammonium acetate, yielding 73–86% under reflux in ethanol . Optimization includes adjusting solvent polarity (e.g., DMF for higher yields) and using catalysts like p-toluenesulfonic acid (PTSA) for regioselective substitutions . Monitoring via TLC (Rf ~0.65–0.83) ensures intermediate purity .

Q. How can spectroscopic techniques (FTIR, NMR, MS) validate the structure of this compound?

- Methodology :

- FTIR : Confirm functional groups via peaks at ~1617 cm⁻¹ (C=N stretch in imidazole), ~590 cm⁻¹ (C-Br), and ~2973 cm⁻¹ (aliphatic C-H from methyl groups) .

- 1H NMR : Aromatic protons appear at δ 7.45–8.35 ppm, while methyl groups resonate as singlets (δ ~2.64 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 286.01 for Sb30) align with calculated molecular weights .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives for enhanced EGFR inhibition?

- Methodology : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at position 4 to improve binding to EGFR’s hydrophobic pocket. Derivatives like Sb23 ( ) show enhanced activity due to chloro and bromo substituents, which increase steric complementarity. Molecular docking (e.g., AutoDock Vina) using EGFR crystal structures (PDB: 1M17) identifies key interactions, such as π-π stacking with Phe723 and hydrogen bonding with Thr766 .

Q. How can researchers resolve contradictions in cytotoxicity data across studies?

- Methodology : Discrepancies may arise from assay variations (e.g., MTT vs. SRB assays). Standardize protocols using validated cell lines (e.g., A549 for lung cancer) and replicate experiments with controls. For instance, Sb30 () showed IC₅₀ = 12.3 µM against MCF-7 cells, but conflicting results require cross-validation via flow cytometry (apoptosis markers) and Western blotting (caspase-3 activation) .

Q. What computational strategies predict ADMET properties for imidazole derivatives?

- Methodology : Use tools like SwissADME and ProTox-II to assess:

- Absorption : LogP values <5 (e.g., Sb30: LogP = 3.1) indicate moderate lipophilicity .

- Toxicity : AMES toxicity predictions for mutagenicity (negative for Sb30) and hepatotoxicity (positive for analogs with nitro groups) .

- Metabolism : CYP3A4 inhibition risk is flagged for compounds with bulky aryl substituents .

Methodological Challenges and Solutions

Q. How can regioselectivity challenges in imidazole substitution be addressed?

- Methodology : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables selective C-H functionalization at position 2 or 5. For example, achieved >90% regioselectivity using Pd(OAc)₂/XPhos ligands with arylboronic acids. Solvent effects (e.g., DMF/H₂O mixtures) and microwave-assisted heating (100°C, 30 min) further enhance yield .

Q. What strategies improve the solubility of hydrophobic imidazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.